4-Amino-2,6-dinitrotoluene
Overview
Description
Mechanism of Action
Target of Action
It is known that 4-adnt interacts with humic substances in the soil . It is also suggested that 4-ADNT could potentially interact with p53 tumor suppressor gene, indicating a possible role in carcinogenicity .
Mode of Action
The interaction of 4-ADNT with its targets involves a two-step reaction mechanism. The humic monomer is initially oxidized to a semi-quinone radical by a phenoloxidase. Subsequent oxidative coupling involves reactions with additional humic monomers or anilinic products derived from TNT, forming an anilinoquinone via nucleophilic addition or a benzoquinone-imine through condensation .
Biochemical Pathways
The biochemical pathways involved in the degradation of 4-ADNT have been studied. In glucose enhanced medium, during degradation production of 4-Amino-2,6-dinitrotoluene (4-A-2,6-DNT) and 2-Amino-4,6-dinitrotoluene (2-ADNT) increases whereas TNT declines via de-nitration . Reports suggest, 4-Amino-2-nitroso-6-nitrotoluene (4A-2NOC-6-NT) is one of the concluding products ensuing aerobic pathway among the Bacillus sp .
Pharmacokinetics
Some physical properties such as its molecular weight (19715), melting point (171 °C), and density (1497±006 g/cm3) have been reported .
Result of Action
It has been suggested that 4-adnt could potentially interact with the p53 tumor suppressor gene, indicating a possible role in carcinogenicity .
Action Environment
Environmental factors play a significant role in the action of 4-ADNT. For instance, the presence of phenolic monomers in the environment can affect the enzyme-mediated transformation of 4-ADNT . Additionally, the pH of the environment can influence the transformation of 4-ADNT .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Amino-2,6-dinitrotoluene are not fully understood. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with phenoloxidase, menaquinone, cytochromes, and flavins . These interactions play a crucial role in the electron transport process during the reduction of the compound .
Cellular Effects
Studies have shown that it can cause changes in blood cellularity and plasma chemistry effects in certain bird species
Molecular Mechanism
It is known that the compound undergoes reductive transformation of the nitro groups, which is facilitated by various enzymes and cofactors .
Temporal Effects in Laboratory Settings
It is known that the compound has a relatively long half-life, which facilitates its persistence in the environment .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a study conducted on the Northern Bobwhite, it was found that the compound caused changes in blood cellularity and plasma chemistry effects at a dosage of 14 mg/kg/day .
Metabolic Pathways
It is known that the compound is a metabolite of 2,4,6-trinitrotoluene, suggesting that it may be involved in similar metabolic pathways .
Transport and Distribution
It is known that the compound has a relatively long half-life, which may facilitate its distribution within the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CP-100263 involves the reaction of (2R,3R)-2-phenyl-3-piperidinamine with (2-methoxyphenyl)methyl chloride in the presence of a base. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or chromatography to obtain the dihydrochloride hydrate form .
Industrial Production Methods
Industrial production of CP-100263 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is produced in batch reactors, and the purification process involves multiple steps of crystallization and filtration to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
CP-100263 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated compounds in the presence of a base.
Major Products Formed
Oxidation: The major product is the corresponding ketone or carboxylic acid.
Reduction: The major product is the corresponding amine.
Substitution: The major product is the substituted piperidinamine derivative.
Scientific Research Applications
CP-100263 has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on neurokinin receptors and its potential role in modulating pain and inflammation.
Medicine: Investigated for its potential therapeutic applications in treating conditions such as chronic pain, depression, and anxiety.
Industry: Used in the development of new pharmaceuticals and as a standard in quality control processes.
Comparison with Similar Compounds
Similar Compounds
CP-99994: Another neurokinin 1 receptor antagonist developed by Pfizer.
Aprepitant: A neurokinin 1 receptor antagonist used clinically to prevent chemotherapy-induced nausea and vomiting.
Fosaprepitant: A prodrug of aprepitant with similar pharmacological properties.
Uniqueness
CP-100263 is unique in its specific binding affinity and selectivity for the neurokinin 1 receptor. Compared to other similar compounds, it has shown distinct pharmacokinetic properties and a different side effect profile, making it a valuable tool in neuroscience research .
Properties
IUPAC Name |
4-methyl-3,5-dinitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4/c1-4-6(9(11)12)2-5(8)3-7(4)10(13)14/h2-3H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRJATLINVYHEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074312 | |
Record name | 4-Amino-2,6-dinitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074312 | |
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Molecular Weight |
197.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [DOD - USCHPPM] | |
Record name | 4-Amino-2,6-dinitrotoluene | |
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Vapor Pressure |
0.00004 [mmHg] | |
Record name | 4-Amino-2,6-dinitrotoluene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
19406-51-0, 58449-89-1 | |
Record name | 4-Amino-2,6-dinitrotoluene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19406-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Amino-2,6-dinitrotoluene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019406510 | |
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Record name | 4-Toluenamine, 2,6-dinitro- | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058449891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-2,6-dinitrotoluene | |
Source | DTP/NCI | |
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Record name | 4-Amino-2,6-dinitrotoluene | |
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Record name | 4-Amino-2,6-dinitrotoluene | |
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Record name | 19406-51-0 | |
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Record name | 1-AMINO-3,5-DINITRO-4-METHYLBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VGF967AJX2 | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-ADNT?
A1: The molecular formula of 4-ADNT is C7H7N3O4, and its molecular weight is 197.15 g/mol. []
Q2: How is 4-ADNT characterized spectroscopically?
A2: 4-ADNT can be characterized using various spectroscopic techniques. These include:
- NMR Spectroscopy: 1H NMR and 15N NMR provide detailed information about the compound's structure and its interactions with other molecules. [, ]
- Mass Spectrometry (MS): MS is used to determine the molecular weight and identify characteristic fragmentation patterns of 4-ADNT. [, , , ]
- Infrared (IR) Spectroscopy: IR spectroscopy reveals information about the functional groups present in 4-ADNT, particularly the nitro (NO2) and amino (NH2) groups. []
Q3: Is 4-ADNT stable under various environmental conditions?
A3: The stability of 4-ADNT can vary depending on environmental factors such as:* pH: 4-ADNT can undergo transformations at different pH levels, influencing its persistence and behavior in the environment. []* Presence of Metals: Metals like copper and zinc can impact the degradation rate of 4-ADNT. []* Microbial Activity: Microorganisms play a significant role in the degradation of 4-ADNT in soil and water. [, , , , , ]
Q4: How is 4-ADNT formed?
A4: 4-ADNT is primarily formed as a metabolite during the biotransformation of 2,4,6-trinitrotoluene (TNT) by various organisms, including bacteria, fungi, and plants. [, , , , , , , ]
Q5: What are the main pathways involved in 4-ADNT degradation?
A5: 4-ADNT degradation involves several pathways, primarily driven by microbial activity:
- Reductive Transformation: Anaerobic bacteria can reduce the nitro groups of 4-ADNT, leading to the formation of intermediates like 2,4-diamino-6-nitrotoluene (2,4-DANT). [, , , , ]
- Oxidative Transformation: Enzymes like lignin peroxidase, produced by fungi like Phanerochaete chrysosporium, can oxidize 4-ADNT, potentially leading to its breakdown. []
- Covalent Binding to Soil Organic Matter: 4-ADNT can bind to soil organic matter, particularly humic substances, through nucleophilic addition reactions. This binding can influence its bioavailability and persistence in the environment. []
Q6: Is 4-ADNT toxic?
A6: While less toxic than its parent compound TNT, 4-ADNT exhibits toxic effects on various organisms:
- Aquatic Organisms: 4-ADNT demonstrates toxicity to aquatic organisms like Daphnia magna and fish, potentially impacting aquatic ecosystems. [, ]
- Mammals: Studies in rats have shown that 4-ADNT can induce methemoglobin formation and hemolysis, indicating potential blood toxicity. []
Q7: How does 4-ADNT impact the environment?
A7: As a common TNT degradation product, 4-ADNT raises environmental concerns due to:
- Persistence: 4-ADNT can persist in soil and water, especially under anaerobic conditions, posing long-term risks to ecosystems. []
- Bioaccumulation: Certain organisms, such as fish, can accumulate 4-ADNT, potentially leading to biomagnification in food webs. []
Q8: What analytical techniques are used to detect and quantify 4-ADNT?
A8: Various analytical methods are employed for 4-ADNT detection and quantification:
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is widely used to separate, identify, and quantify 4-ADNT in environmental samples and biological matrices. [, , , , , ]
- High-Performance Liquid Chromatography (HPLC): HPLC, coupled with various detectors like UV or MS, offers sensitive and selective quantification of 4-ADNT. [, , , ]
- Surface-Enhanced Raman Spectroscopy (SERS): SERS provides rapid and sensitive detection of 4-ADNT, even at trace levels, and shows promise for field applications. []
Q9: What are the potential strategies for remediating 4-ADNT contaminated sites?
A9: Several bioremediation strategies are being explored for 4-ADNT removal:
- Phytoremediation: Plants like Myriophyllum aquaticum and hybrid poplar trees can uptake and transform 4-ADNT, offering a potential green remediation approach. [, , ]
- Microbial Degradation: Enhancing the activity of 4-ADNT degrading bacteria, such as Klebsiella pneumoniae, Raoultella planticola, and Pseudomonas putida, can accelerate its removal from contaminated sites. [, ]
- Bioaugmentation: Introducing specialized microbial consortia or genetically engineered microorganisms with enhanced 4-ADNT degrading capabilities can improve bioremediation efficiency. []
Q10: What are the key areas for future research on 4-ADNT?
A10: Key research areas include:
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